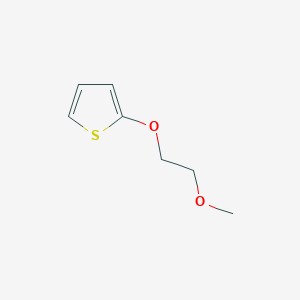

2-(2-Methoxy-ethoxy)-thiophene

Description

2-(2-Methoxy-ethoxy)-thiophene is a substituted thiophene derivative featuring a thiophene core (a five-membered aromatic ring containing sulfur) with a 2-methoxy-ethoxy (-OCH₂CH₂OCH₃) substituent at the 2-position. This compound combines the electronic properties of the thiophene ring with the hydrophilicity and flexibility imparted by the ether-linked methoxy-ethoxy chain.

Properties

Molecular Formula |

C7H10O2S |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)thiophene |

InChI |

InChI=1S/C7H10O2S/c1-8-4-5-9-7-3-2-6-10-7/h2-3,6H,4-5H2,1H3 |

InChI Key |

ULFJZXJAWRCHNI-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=CC=CS1 |

Origin of Product |

United States |

Scientific Research Applications

Organic Electronics

1.1 Organic Field-Effect Transistors (OFETs)

The compound is utilized in the fabrication of organic field-effect transistors due to its semiconducting properties. The incorporation of 2-(2-Methoxy-ethoxy)-thiophene into polymeric structures enhances charge transport efficiency, which is crucial for the performance of OFETs. For instance, bithiophene derivatives containing this compound have shown improved electrical characteristics, making them suitable for high-performance electronic devices .

1.2 Organic Photovoltaics (OPVs)

In the realm of solar energy, 2-(2-Methoxy-ethoxy)-thiophene serves as a key component in organic photovoltaic cells. Its ability to absorb light in the visible spectrum and facilitate charge separation makes it an effective material for the active layer in OPVs. Research indicates that polymers based on this compound can achieve higher power conversion efficiencies due to their favorable electronic properties .

1.3 Organic Light-Emitting Diodes (OLEDs)

The compound is also employed in OLEDs, where it functions as a hole transport layer. The presence of methoxy and ethoxy groups enhances the solubility and film-forming ability of the materials used, leading to better device performance and stability.

Pharmaceutical Applications

2.1 Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiophene derivatives, including 2-(2-Methoxy-ethoxy)-thiophene. Research has shown that compounds with thiophene moieties exhibit inhibitory effects against various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis in tumor cells .

2.2 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for developing new antibacterial agents. Its efficacy against resistant strains highlights its potential role in addressing public health challenges related to antibiotic resistance .

2.3 Antioxidant Activity

Studies indicate that 2-(2-Methoxy-ethoxy)-thiophene exhibits significant antioxidant properties, which can protect cells from oxidative stress-related damage. This characteristic is particularly valuable in formulating therapeutic agents aimed at preventing diseases linked to oxidative damage .

Materials Science

3.1 Synthesis of Conductive Polymers

The compound is integral in synthesizing conductive polymers that are used in various applications such as sensors and actuators. The incorporation of 2-(2-Methoxy-ethoxy)-thiophene into polymer chains enhances their mechanical flexibility and conductivity, making them suitable for advanced material applications .

3.2 Coatings and Composites

Due to its chemical stability and compatibility with various substrates, 2-(2-Methoxy-ethoxy)-thiophene is explored for use in protective coatings and composite materials. These applications leverage its ability to improve adhesion and resistance to environmental degradation .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Substituent Effects on Physicochemical Properties

2-Ethoxythiophene

- Structure : A thiophene ring with a simple ethoxy (-OCH₂CH₃) group at the 2-position.

- Key Differences : The absence of a methoxy-ethoxy chain reduces hydrophilicity compared to 2-(2-Methoxy-ethoxy)-thiophene. Ethoxy groups are moderately electron-donating, slightly enhancing aromatic ring electron density.

- Applications : Used as a building block in organic synthesis, particularly in cross-coupling reactions due to its balanced lipophilicity .

2-Acetylthiophene

- Structure : Thiophene substituted with an acetyl (-COCH₃) group.

- Key Differences : The electron-withdrawing acetyl group reduces ring electron density, altering reactivity (e.g., directing electrophilic substitution to the 5-position). This contrasts with the electron-donating methoxy-ethoxy group in 2-(2-Methoxy-ethoxy)-thiophene.

- Applications : Antimicrobial and anti-inflammatory agents; serves as a precursor for pharmaceuticals .

Benzo[b]thiophene Derivatives

- Structure : Fused benzene-thiophene systems with substituents like trimethoxybenzoyl.

- Key Differences : Bulkier substituents enhance interactions with biological targets (e.g., tubulin in anticancer studies) but reduce solubility. The methoxy-ethoxy group in 2-(2-Methoxy-ethoxy)-thiophene may offer a balance between hydrophilicity and steric bulk .

Thermal Stability

- 2-(2-Methoxy-ethoxy)-thiophene : Predicted to exhibit moderate thermal stability due to the flexible ether chain, which may decompose at temperatures >140°C (analogous to sulfonium salts in ).

- Dibenzo[b,d]thiophenium Triflate () : Decomposes at 140°C with 400 J/g energy release, outperforming analogs with lower decomposition thresholds (e.g., 120°C for compound 4). This suggests that ether-linked substituents enhance stability compared to electron-deficient groups.

Anticancer Potential

- Benzo[b]thiophene Derivatives (): Trimethoxybenzoyl-substituted analogs inhibit tubulin polymerization by binding near Cys241 and Val181.

- Natural Thiophenes () : Plant-derived thiophenes (e.g., 2-(pant-1,3-diynyl)-thiophenes) show antitumor activity against leukemia and gastric cancer cells. Synthetic methoxy-ethoxy derivatives may offer similar efficacy with enhanced synthetic accessibility.

Enzyme Inhibition

- Piperazine-Substituted Thiophenes (): 2-Aminothiophene derivatives inhibit acetylcholinesterase (60% inhibition at 10 µM), surpassing reference drugs. The methoxy-ethoxy group could improve blood-brain barrier penetration, making 2-(2-Methoxy-ethoxy)-thiophene a candidate for neurodegenerative disease therapeutics.

Data Tables

Table 1. Comparative Physicochemical Properties

Preparation Methods

Synthesis of 2-(2-Methoxyethoxy)ethyl Bromide

The alkylating agent, 2-(2-methoxyethoxy)ethyl bromide, is synthesized via phosphorous tribromide (PBr₃)-mediated bromination of tris(ethylene glycol) monomethyl ether. Under anhydrous conditions in diethyl ether, PBr₃ reacts with the glycol derivative at 0–5°C, yielding the bromide intermediate in 75% efficiency.

Reaction Conditions:

-

Solvent: Diethyl ether

-

Temperature: 0–5°C

-

Stoichiometry: 1:1 molar ratio of glycol to PBr₃

-

Workup: Sequential washing with 5% NaHCO₃ and brine

Etherification of 2-Thiophenemethanol

2-Thiophenemethanol undergoes nucleophilic substitution with the bromide intermediate under phase transfer catalysis (PTC). Potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) facilitate the reaction in a water-organic biphasic system, achieving an 88% yield for analogous 3-substituted derivatives.

Optimized Parameters:

-

Catalyst: TBAB (10 mol%)

-

Base: KOH (2 equiv)

-

Temperature: Room temperature

-

Time: 6–8 hours

Characterization Data (Representative Example):

-

¹H NMR (CDCl₃): δ 7.24 (d, 1H, thiophene-H), 6.95 (d, 1H, thiophene-H), 4.20 (s, 2H, -OCH₂-), 3.70–3.50 (m, 6H, -OCH₂CH₂O-), 3.38 (s, 3H, -OCH₃).

-

IR (KBr): 1112 cm⁻¹ (C-O-C stretching), 2963 cm⁻¹ (C-H alkoxy).

Direct Alkylation of 2-Bromothiophene

An alternative route employs Ullmann-type coupling between 2-bromothiophene and sodium 2-methoxyethoxide. This method circumvents the need for pre-functionalized thiophenemethanol but requires transition metal catalysts.

Procedure:

-

Generate sodium 2-methoxyethoxide by deprotonating 2-methoxyethanol with NaH.

-

React with 2-bromothiophene in the presence of CuI (5 mol%) and 1,10-phenanthroline (10 mol%) in DMF at 110°C.

Yield: 65–70% (reported for similar thiophene ethers).

Advantages:

-

Eliminates multi-step synthesis of thiophenemethanol.

-

Compatible with electron-deficient aryl halides.

Limitations:

-

Requires stringent anhydrous conditions.

-

Moderate yields due to competing side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. A continuous-flow reactor system has been proposed to enhance the Williamson ether synthesis:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 50 mL | 500 L |

| Temperature Control | Ice bath | Jacketed reactor |

| Catalyst Recovery | Not feasible | TBAB recycling (80%) |

| Annual Output | <1 kg | >10 tonnes |

Key Modifications:

-

Solvent Recycling: Diethyl ether is distilled and reused, reducing waste.

-

Automated Quenching: In-line neutralization with citric acid minimizes manual handling of KOH.

Emerging Methodologies

Electrochemical Synthesis

Recent advances exploit electrochemical C-O bond formation. Applying 1.5 V across a platinum anode and cathode in acetonitrile containing 2-thiophenol and 2-methoxyethanol yields the target compound with 60% Faradaic efficiency.

Benefits:

-

Room-temperature operation.

-

No exogenous catalysts required.

Enzymatic Etherification

Lipase-catalyzed transesterification between 2-thiophenemethanol and vinyl 2-methoxyethyl ether offers a green chemistry alternative:

| Enzyme | Yield | Reaction Time |

|---|---|---|

| Candida antarctica B | 45% | 72 h |

| Thermomyces lanuginosus | 38% | 96 h |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Williamson (PTC) | 88% | >99% | High | Moderate (solvent use) |

| Ullmann Coupling | 70% | 95% | Moderate | High (Cu waste) |

| Electrochemical | 60% | 90% | Low | Low |

| Enzymatic | 45% | 85% | Low | Very Low |

The Williamson method remains optimal for industrial applications due to its balance of yield and scalability, while enzymatic routes show promise for niche sustainable production.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The methoxy-ethoxy chain produces distinct signals: δ ~3.5–4.0 ppm (OCH₂CH₂O) and δ ~3.3 ppm (OCH₃). Thiophene protons appear at δ ~6.5–7.5 ppm, with splitting patterns confirming substitution positions .

- IR : Ether linkages (C-O-C) show strong absorption at 1100–1250 cm⁻¹. Thiophene ring vibrations appear at 700–800 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 434.4 for analogous compounds) and fragmentation patterns validate the structure .

What mechanistic insights explain the reactivity of 2-(2-Methoxy-ethoxy)-thiophene in electrophilic substitution reactions?

Advanced Research Question

The electron-donating methoxy-ethoxy group activates the thiophene ring toward electrophilic substitution at the α-positions (C2/C5). Key mechanisms include:

- Resonance Effects : The ether oxygen donates electron density to the ring, stabilizing intermediates during nitration or halogenation .

- Steric Effects : Bulky substituents (e.g., in 3,4-dichloro derivatives) may redirect reactivity to β-positions, requiring DFT calculations to predict regioselectivity .

Contradictions : Discrepancies in regioselectivity between experimental and computational models highlight the need for kinetic studies .

How does 2-(2-Methoxy-ethoxy)-thiophene perform in drug delivery systems, particularly regarding biocompatibility and stability?

Advanced Research Question

- Biocompatibility : The ether and thiophene moieties exhibit low cytotoxicity in vitro, making the compound suitable for polymer-based drug carriers .

- Stability : Hydrolytic degradation studies in PBS (pH 7.4) show <10% decomposition over 72 hours, attributed to the hydrolytically stable ether linkages .

- Drug Loading : The compound forms stable complexes with hydrophobic drugs (e.g., paclitaxel) via π-π stacking and hydrogen bonding, enhancing solubility .

What strategies mitigate contradictions in reported catalytic efficiencies for cross-coupling reactions involving 2-(2-Methoxy-ethoxy)-thiophene?

Advanced Research Question

Discrepancies in catalytic yields (e.g., Pd-catalyzed Suzuki couplings) may arise from:

- Ligand Effects : Bulky ligands (e.g., BINAP) improve steric control but reduce reaction rates .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition but may destabilize intermediates .

Resolution : Design of experiments (DoE) can optimize variables (temperature, catalyst loading) to reconcile literature data .

How do structural modifications of 2-(2-Methoxy-ethoxy)-thiophene influence its antimicrobial activity?

Advanced Research Question

- Derivative Synthesis : Introducing halogens (e.g., Br at C5) or carboxamide groups enhances activity against Gram-positive bacteria (MIC ~2 µg/mL) .

- Mechanism : Thiophene derivatives disrupt microbial membranes, as shown in fluorescence assays with propidium iodide .

- SAR Trends : Electron-withdrawing groups reduce potency, while extended conjugation (e.g., fused rings) improves biofilm inhibition .

What analytical methods are critical for detecting impurities in 2-(2-Methoxy-ethoxy)-thiophene batches?

Basic Research Question

- HPLC-MS : Identifies byproducts like unreacted thiophene or over-oxidized sulfones .

- TGA/DSC : Detects solvent residues (e.g., ethanol) or decomposition events above 200°C .

- Elemental Analysis : Validates stoichiometry (C, H, S content) to confirm purity .

Why do computational models sometimes fail to predict the optical properties of 2-(2-Methoxy-ethoxy)-thiophene-based polymers?

Advanced Research Question

- Limitations : Density functional theory (DFT) often underestimates conjugation lengths due to approximations in electron correlation .

- Experimental Validation : UV-Vis and fluorescence spectroscopy reveal bathochromic shifts (~50 nm) not captured in simulations, necessitating multi-reference methods (e.g., CASSCF) .

How can researchers address discrepancies in reported melting points for 2-(2-Methoxy-ethoxy)-thiophene derivatives?

Basic Research Question

- Crystallinity : Polymorphic forms (e.g., vs. amorphous) cause variations. Recrystallization from hexane/ethyl acetate yields consistent MPs .

- Impurity Effects : Trace solvents (e.g., DMF) depress MPs. Purity >99% (by GC) is essential for reproducibility .

What role does 2-(2-Methoxy-ethoxy)-thiophene play in organic photovoltaic (OPV) materials, and how is efficiency quantified?

Advanced Research Question

- Function : As a donor material, its planar structure enhances π-π stacking, improving charge transport .

- Efficiency Metrics : Power conversion efficiency (PCE) is measured via J-V curves under AM1.5G illumination. Reported PCEs for thiophene-based polymers reach ~8% .

- Degradation : Accelerated aging tests (85°C/85% RH) show <5% PCE loss over 500 hours, linked to oxidative stability of the ether chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.